molecular formula C11H14N2O2 B1286779 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 924866-05-7

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B1286779
CAS RN: 924866-05-7
M. Wt: 206.24 g/mol
InChI Key: RBNJPVORBOEYBW-UHFFFAOYSA-N
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Description

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one, also known as 4-AM-2-MOP, is a synthetic compound with a wide range of applications in the field of scientific research. It is used in a variety of biochemical and physiological experiments, as well as in drug development and toxicology studies. 4-AM-2-MOP has a unique structure, which makes it an attractive target for researchers looking to understand the molecular mechanisms of action of various compounds. Its unique properties also make it a valuable tool for laboratory experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrrolidine ring, a core structure in 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one , is a prevalent motif in medicinal chemistry due to its non-planarity and ability to adopt various conformations . This flexibility allows for the exploration of pharmacophore space and the design of compounds with selective biological activity. The compound’s structure can be modified to target specific proteins or enzymes, leading to the development of new pharmaceuticals with optimized efficacy and safety profiles.

Synthesis of Biologically Active Compounds

Recent research has highlighted the synthesis of phenoxy acetamide derivatives, which include structures similar to 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one . These compounds have shown promise in various pharmacological activities, suggesting that our compound of interest could serve as a precursor or scaffold in the synthesis of new therapeutic agents with potential applications in treating diseases.

Chemical Diversity and Drug Safety

The diversity of the compound’s molecular framework allows chemists to design new derivatives that can enhance the quality of life by being effective and safe . By studying the compound’s interactions at the molecular level, scientists can develop drugs that are less toxic and have fewer side effects.

Structural Biology and Enantioselectivity

The stereogenicity of the pyrrolidine ring in 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is significant for its biological activity . Different stereoisomers can bind to enantioselective proteins in unique ways, affecting the biological profile of drug candidates. This aspect is crucial in structural biology, where understanding the interaction between drugs and proteins can lead to more effective treatments.

properties

IUPAC Name

4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-8(12)6-11(13)14/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNJPVORBOEYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264396
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one

CAS RN

924866-05-7
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924866-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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